

Independent Verification of CP-46665 Dihydrochloride's Antimetastatic Potential: A Comparative Guide

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Compound of Interest

Compound Name: CP-46665 dihydrochloride

Cat. No.: B1669499

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This guide provides an objective comparison of the antimetastatic potential of **CP-46665 dihydrochloride** against other known protein kinase C (PKC) inhibitors. The information presented is based on available preclinical data to aid researchers in evaluating its potential for further investigation.

Executive Summary

CP-46665 dihydrochloride is a lipoidal amine identified as an inhibitor of phospholipid/Ca²⁺-dependent protein kinase (Protein Kinase C) with an IC₅₀ of 10 µM. While its inhibitory action on PKC suggests a potential role in modulating cellular processes related to metastasis, publicly available preclinical studies have not demonstrated significant antimetastatic or therapeutic efficacy in rodent tumor models or human xenografts. In contrast, other PKC inhibitors such as Go6983, H7, and Midostaurin (PKC412) have shown measurable antimetastatic effects in various preclinical models. This guide presents a side-by-side comparison of the available data for these compounds.

Data Presentation

Table 1: In Vitro Activity of PKC Inhibitors

Compound	Target	IC50	Cell Line	Assay	Observed Effect	Citation
CP-46665 dihydrochloride	Protein Kinase C	10 μ M	Not Specified	Phospholipid/Ca ²⁺ -dependent protein kinase inhibition	Inhibition of PKC activity	
Go6983	Pan-PKC inhibitor	Not Specified	DAN (Osteosarcoma)	Immunoblot	Inhibition of mesenchymal marker expression	[1]
H7	Protein Kinase C	Not Specified	B16BL6 (Melanoma)	Invasion Assay	Inhibition of cell invasion	
Midostaurin (PKC412)	Multikinase (including PKC)	Not Specified	B16-BL6 (Melanoma)	Chemo-invasion Assay	Dose-dependent inhibition of invasion	

Table 2: In Vivo Antimetastatic Activity of PKC Inhibitors

Compound	Animal Model	Cancer Type	Dosing Regimen	Primary Outcome	Result	Citation
CP-46665 dihydrochloride	C57Bl6 mice, nu/nu NMRI-mice	Lewis lung carcinoma, MNU-induced rat mammary carcinomas, human non-seminomatous germ cell tumors	Not Specified	Therapeutic efficacy	Failed to show therapeutic efficacy	
Go6983	p53-/- mice	Osteosarcoma (DAN cells)	Daily tail vein injection for 28 days	Tumor burden and metastasis	Significantly attenuated tumors and inhibited metastatic lesions in bones	[1]
H7	Not Specified	Melanoma (B16BL6 cells)	Not Specified	Metastasis	Inhibition of metastasis	
Midostaurin (PKC412)	C57BL/6N mice	Melanoma (B16-BL6 cells)	Oral administration for 4 weeks	Survival and metastasis	Significantly prolonged survival and inhibited metastasis	

Experimental Protocols

In Vivo Osteosarcoma Metastasis Model (Go6983)

- Cell Line: Firefly luciferase-labeled DAN osteosarcoma cells.
- Animal Model: p53^{-/-} mice.
- Procedure:
 - DAN cells are injected into the tail vein of the mice.
 - Mice are treated daily with either DMSO (vehicle control) or Go6983 via tail vein injection for 28 days.
 - Tumor growth and metastasis are monitored weekly for 4 weeks using bioluminescence imaging.
 - At the end of the study, bones are excised and imaged for metastatic lesions.
 - The mean luminescence intensity of the region of interest is quantified to compare tumor burden between groups.^[1]

Spontaneous Melanoma Metastasis Model (Midostaurin/PKC412)

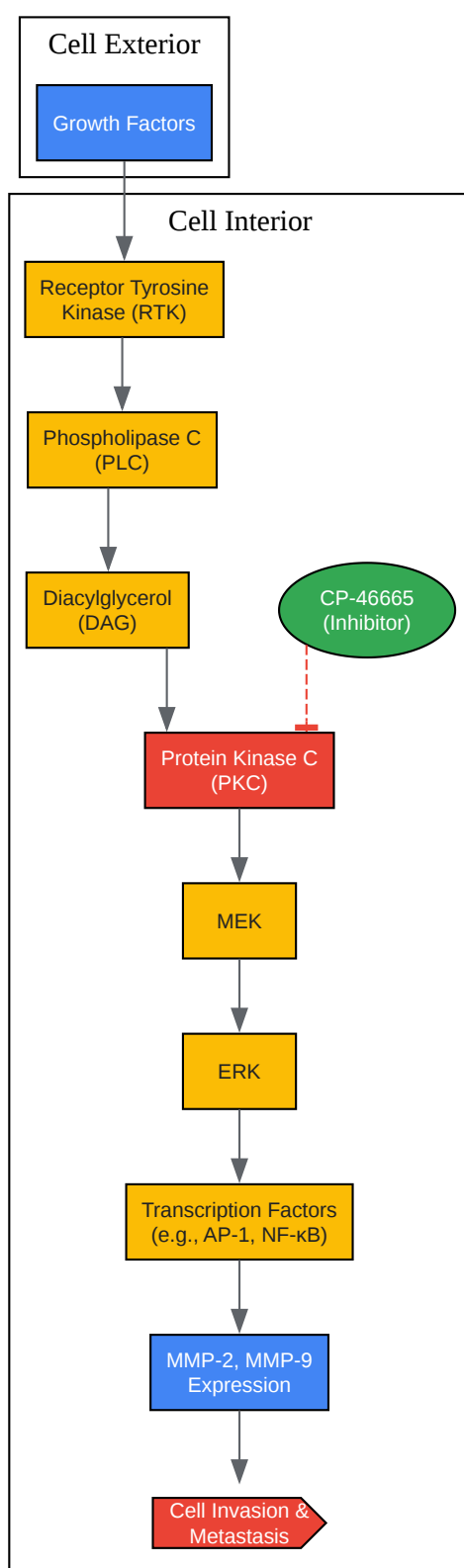
- Cell Line: B16-BL6 mouse melanoma cells.
- Animal Model: C57BL/6N mice.
- Procedure:
 - B16-BL6 cells (5×10^5) are implanted into the right footpad of the mice.
 - Oral administration of Midostaurin (PKC412) or vehicle control is initiated.
 - Treatment continues for four weeks.
 - The primary tumor is surgically removed at a predetermined time point.
 - Survival of the mice is monitored.

- At the end of the study, lungs are harvested to assess metastasis.

In Vitro Invasion Assay (General Protocol)

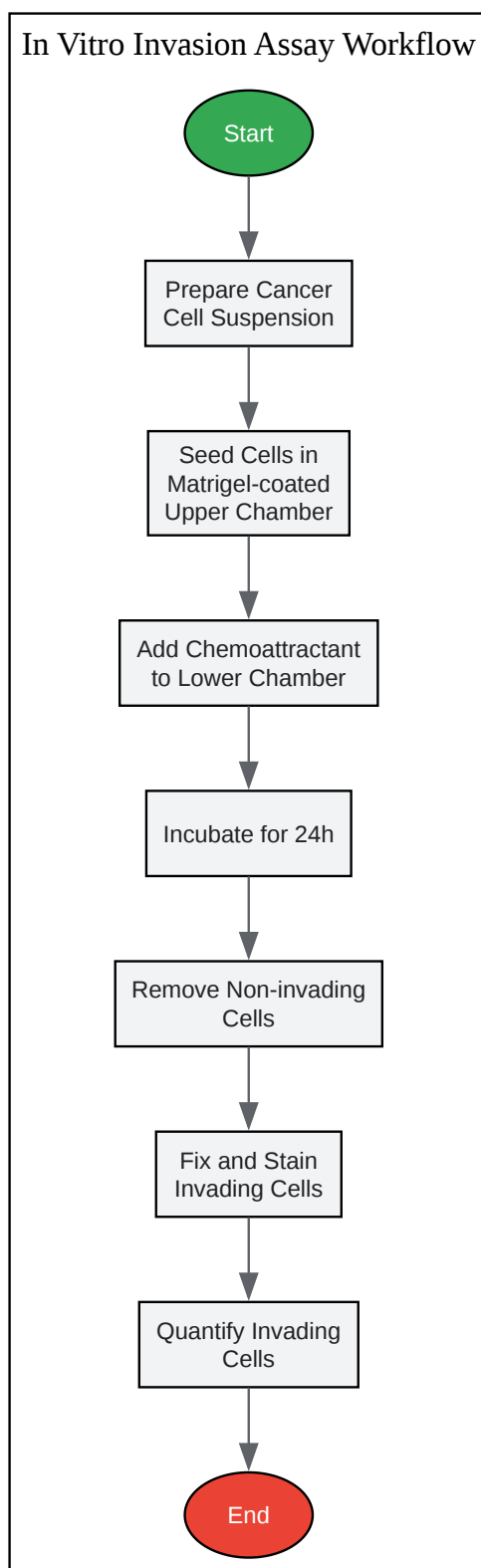
- Apparatus: 24-well Transwell cell culture chambers with Matrigel-coated inserts.
- Procedure:
 - The upper chambers are seeded with cancer cells (e.g., 3×10^5 cells in 100 μ L of serum-free medium).
 - The lower chambers are filled with a complete medium containing a chemoattractant.
 - The cells are incubated for 24 hours at 37°C.
 - Non-invading cells on the upper surface of the membrane are removed.
 - Invading cells on the bottom surface of the membrane are fixed with methanol and stained with 0.1% crystal violet.
 - The number of stained cells is counted under a microscope to quantify invasion.[\[2\]](#)

Mandatory Visualization



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Caption: PKC signaling pathway in cancer metastasis.



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Caption: Experimental workflow for in vitro invasion assay.

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References

- 1. Inhibition of protein kinase C activity inhibits osteosarcoma metastasis - PMC [pmc.ncbi.nlm.nih.gov]
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